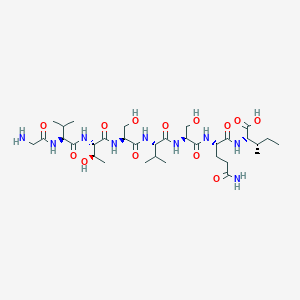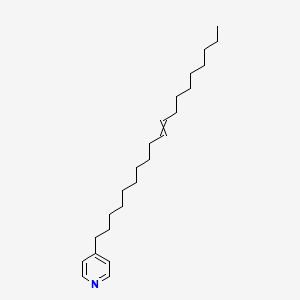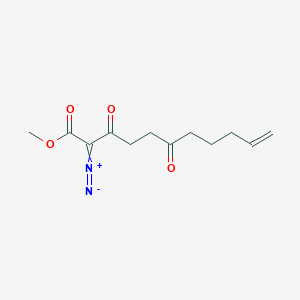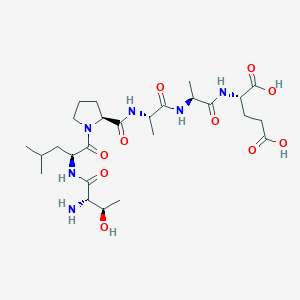![molecular formula C19H24BrN B12571242 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide CAS No. 445497-24-5](/img/structure/B12571242.png)
1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl group and a 4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide typically involves the reaction of 1-phenylpiperidine with 4-methylbenzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Phenylpiperidine: Lacks the 4-methylphenylmethyl group, resulting in different chemical and biological properties.
4-Methylbenzyl bromide: Contains the 4-methylphenylmethyl group but lacks the piperidine ring.
N-Benzylpiperidine: Similar structure but with different substituents on the piperidine ring.
Uniqueness: 1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide is unique due to the combination of the piperidine ring with both phenyl and 4-methylphenylmethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
445497-24-5 |
|---|---|
Fórmula molecular |
C19H24BrN |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]-1-phenylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C19H24N.BrH/c1-17-10-12-18(13-11-17)16-20(14-6-3-7-15-20)19-8-4-2-5-9-19;/h2,4-5,8-13H,3,6-7,14-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UPLNBVGNFMPLFW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C[N+]2(CCCCC2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis(4'-dodecyl[1,1'-biphenyl]-4-yl)propane-1,3-dione](/img/structure/B12571181.png)
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)



![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)

![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)

![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)

